

# A Comparative Analysis of Tertiary Amines for CO2 Capture Performance

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	<i>N,N-Bis(3-aminopropyl)methylamine</i>
Cat. No.:	B090873

[Get Quote](#)

For researchers, scientists, and drug development professionals venturing into the critical field of carbon capture, the selection of an appropriate solvent is a decision of paramount importance. Among the various options, tertiary amines have emerged as a compelling class of absorbents, offering a unique balance of properties that distinguish them from their primary and secondary amine counterparts. This guide provides an in-depth, objective comparison of the performance of various tertiary amines for CO2 capture, supported by experimental data and protocols to empower you in your research and development endeavors.

## The Tertiary Amine Advantage in CO2 Capture

Primary and secondary amines, such as the benchmark monoethanolamine (MEA), react with CO2 through a direct mechanism to form stable carbamates.<sup>[1]</sup> This reaction is typically fast, a desirable trait for rapid CO2 removal. However, the stability of the carbamate bond necessitates a significant energy input for solvent regeneration, a major contributor to the overall cost of the carbon capture process.<sup>[1][2]</sup>

Tertiary amines, on the other hand, lack a hydrogen atom on the nitrogen, preventing the direct formation of carbamates.<sup>[3][4]</sup> Instead, they act as a base to catalyze the hydration of CO2, leading to the formation of bicarbonate ions.<sup>[5][6]</sup> This reaction mechanism, while generally slower than carbamate formation, presents two key advantages:

- Higher Theoretical CO2 Loading Capacity: The stoichiometry of the bicarbonate formation allows for a theoretical absorption of one mole of CO2 per mole of amine, whereas primary

and secondary amines are limited to a 0.5:1 molar ratio due to carbamate formation.[3][7]

- Lower Regeneration Energy: The heat of reaction for bicarbonate formation is considerably lower than that for carbamate formation.[1][5] This translates to a reduced energy penalty for regenerating the amine solvent, a critical factor for the economic viability of large-scale carbon capture.

However, the slower reaction kinetics of tertiary amines have historically been a significant drawback, limiting their widespread application.[1][8] This has spurred extensive research into developing novel tertiary amine structures and blended solvent systems that can enhance absorption rates while retaining the benefits of high capacity and low regeneration energy.[5][9]

## Performance Metrics: A Comparative Overview

The performance of a CO<sub>2</sub> capture solvent is evaluated based on several key parameters. This section provides a comparative analysis of various tertiary amines, with N-methyldiethanolamine (MDEA) often serving as the conventional benchmark.[1]

### CO<sub>2</sub> Absorption Capacity

The absorption capacity, or CO<sub>2</sub> loading, is a measure of the amount of CO<sub>2</sub> that can be captured by a given amount of solvent. A higher absorption capacity is desirable as it reduces the required solvent circulation rate, leading to smaller equipment and lower operational costs.

Amine	Type	CO <sub>2</sub> Loading (mol CO <sub>2</sub> / mol amine)	Reference
Monoethanolamine (MEA)	Primary	~0.5	[7]
Diethanolamine (DEA)	Secondary	~0.5	[7]
N-methyldiethanolamine (MDEA)	Tertiary	~1.0 (theoretical)	[3][7]
N,N-diethylethanolamine (DEEA)	Tertiary	Higher than MDEA	[10][11]
N,N-dimethylethanolamine (DMEA)	Tertiary	Comparable to DEEA	[10][11]

Note: Actual loading capacities can be influenced by experimental conditions such as temperature, pressure, and amine concentration.

Studies have shown that structural modifications to tertiary amines can significantly influence their absorption capacity. For instance, the introduction of hydroxyl groups or alterations in alkyl chain length can impact the amine's basicity and steric hindrance, thereby affecting its interaction with CO<sub>2</sub>.[12]

## CO<sub>2</sub> Absorption Rate

The rate at which the solvent absorbs CO<sub>2</sub> is a critical factor, particularly for post-combustion capture from flue gas streams with low CO<sub>2</sub> partial pressures.[13] While tertiary amines generally exhibit slower absorption rates than primary and secondary amines, research has identified several tertiary amines with enhanced kinetics.[1][14]

A common strategy to overcome the slow reaction rate of tertiary amines is to use them in blended formulations with a faster-reacting amine, such as piperazine (PZ) or a primary amine. [5][8][9] These blends aim to combine the high capacity and low regeneration energy of the tertiary amine with the rapid absorption kinetics of the activator.[5]

## Regeneration Energy

The energy required to reverse the CO<sub>2</sub> absorption reaction and regenerate the solvent is a major operational expenditure. The lower heat of reaction associated with bicarbonate formation is a primary driver for the interest in tertiary amines.[\[1\]](#)

Amine	Heat of Reaction (kJ/mol CO <sub>2</sub> )	Reference
Monoethanolamine (MEA)	~85-89	<a href="#">[15]</a>
Diethanolamine (DEA)	~70	<a href="#">[16]</a>
N-methyldiethanolamine (MDEA)	~55-60	<a href="#">[1]</a> <a href="#">[17]</a>

Calorimetry experiments are essential for accurately determining the heat of reaction for novel amine solvents.[\[1\]](#) A lower heat of reaction directly correlates with a lower energy requirement for the stripping process in a capture plant.

## Thermal and Oxidative Stability

Amine solvents are subjected to high temperatures in the stripper and can be exposed to oxidative environments in the absorber.[\[18\]](#)[\[19\]](#) Degradation of the amine leads to solvent loss, reduced performance, and the formation of corrosive byproducts.[\[19\]](#)[\[20\]](#) Tertiary amines generally exhibit good thermal and oxidative stability.[\[4\]](#) Studies have shown that steric effects and the absence of a carbamate formation pathway contribute to their robustness under harsh operating conditions.[\[4\]](#)

## Experimental Evaluation of Tertiary Amine Performance

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are crucial. This section outlines the methodologies for key experiments used to characterize tertiary amine solvents.

## Gas Scrubbing Test for Absorption Rate and Capacity

This experiment measures the rate and capacity of CO<sub>2</sub> absorption in an aqueous amine solution.

Protocol:

- Preparation: Prepare an aqueous solution of the tertiary amine at a specified concentration (e.g., 30 wt%).[\[1\]](#)
- Apparatus: Use a gas scrubbing apparatus consisting of a temperature-controlled absorption column, a gas flow control system, and a CO<sub>2</sub> analyzer for the outlet gas.
- Absorption:
  - Introduce a known volume of the amine solution into the absorption column and maintain a constant temperature (e.g., 40 °C).[\[1\]](#)
  - Introduce a gas stream with a known CO<sub>2</sub> concentration (e.g., 15% CO<sub>2</sub> in N<sub>2</sub>) at a constant flow rate.
  - Continuously monitor the CO<sub>2</sub> concentration in the outlet gas stream using the CO<sub>2</sub> analyzer.
- Data Analysis:
  - Calculate the amount of CO<sub>2</sub> absorbed over time based on the difference between the inlet and outlet CO<sub>2</sub> concentrations.[\[1\]](#)
  - The CO<sub>2</sub> loading is determined when the outlet CO<sub>2</sub> concentration equals the inlet concentration (saturation).
  - The absorption rate can be defined as the slope of the CO<sub>2</sub> loading curve at a specific point (e.g., 50% of the 60-minute CO<sub>2</sub> loading).[\[1\]](#)

## Vapor-Liquid Equilibrium (VLE) for Cyclic Capacity

VLE data is crucial for determining the cyclic CO<sub>2</sub> capacity, which represents the difference in CO<sub>2</sub> loading between the rich (absorber) and lean (stripper) solutions.

**Protocol:**

- Apparatus: Utilize a VLE apparatus, typically an autoclave equipped with a stirrer, temperature and pressure controls, and sampling ports for both the liquid and gas phases.[[1](#)]
- Procedure:
  - Charge the autoclave with a known amount of the amine solution.
  - Introduce a specific amount of CO<sub>2</sub> into the autoclave to achieve a desired CO<sub>2</sub> loading.
  - Heat the solution to a specified temperature (e.g., 40 °C for absorption, 120 °C for regeneration) and allow the system to reach equilibrium.[[1](#)]
  - Once at equilibrium, take samples from both the liquid and gas phases.
- Analysis:
  - Analyze the liquid sample for its CO<sub>2</sub> and amine concentrations, typically by titration or total organic carbon (TOC) analysis.[[1](#)]
  - Analyze the gas sample for its CO<sub>2</sub> partial pressure using a gas chromatograph or other suitable analyzer.
  - Repeat the procedure at different CO<sub>2</sub> loadings and temperatures to construct VLE curves.

## Reaction Calorimetry for Heat of Reaction

This experiment directly measures the heat released during the CO<sub>2</sub> absorption reaction.

**Protocol:**

- Apparatus: Employ a reaction calorimeter equipped with a temperature-controlled reaction vessel, a gas injection system, and a sensitive heat flow sensor.[[1](#)]
- Procedure:

- Place a known amount of the amine solution into the reaction vessel and allow it to reach thermal equilibrium at the desired temperature (e.g., 40 °C).[1]
- Introduce a continuous flow of pure CO<sub>2</sub> into the solution at a constant rate.[1]
- The calorimeter measures the heat flux generated by the reaction in real-time.

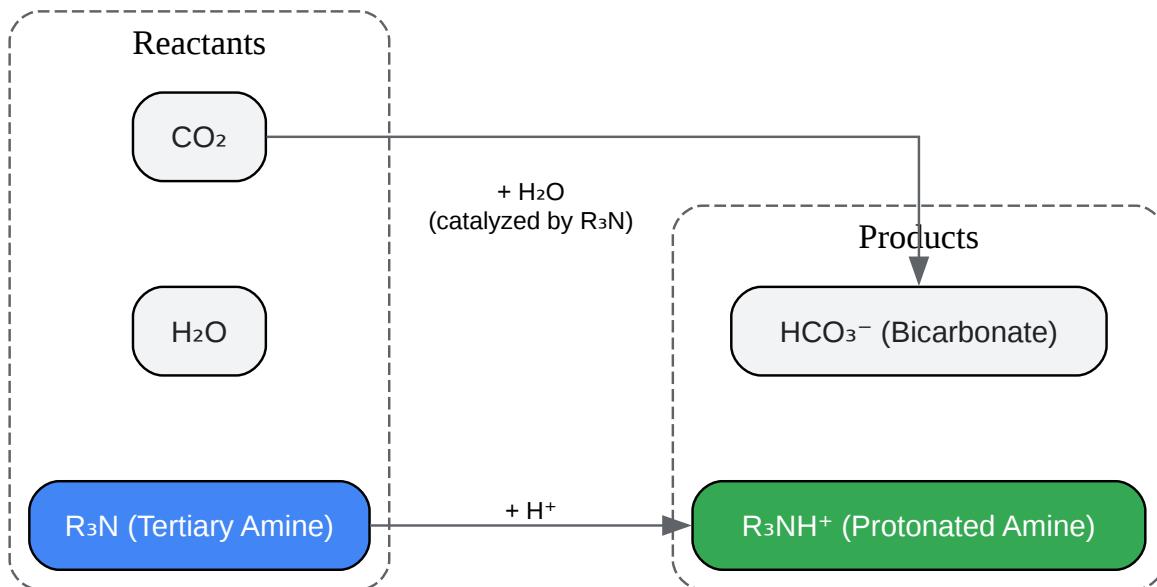
- Data Analysis:
  - Integrate the heat flux over the duration of the experiment to determine the total heat generated.
  - Determine the total amount of CO<sub>2</sub> absorbed by the solution (e.g., using a TOC analyzer). [1]
  - Calculate the heat of reaction by dividing the total heat generated by the moles of CO<sub>2</sub> absorbed.

## Mechanistic Insights and Visualization

Understanding the underlying reaction mechanisms is key to designing more efficient tertiary amine solvents.

## Reaction Mechanism of Tertiary Amines with CO<sub>2</sub>

The base-catalyzed hydration of CO<sub>2</sub> is the accepted mechanism for CO<sub>2</sub> capture by tertiary amines in aqueous solutions.

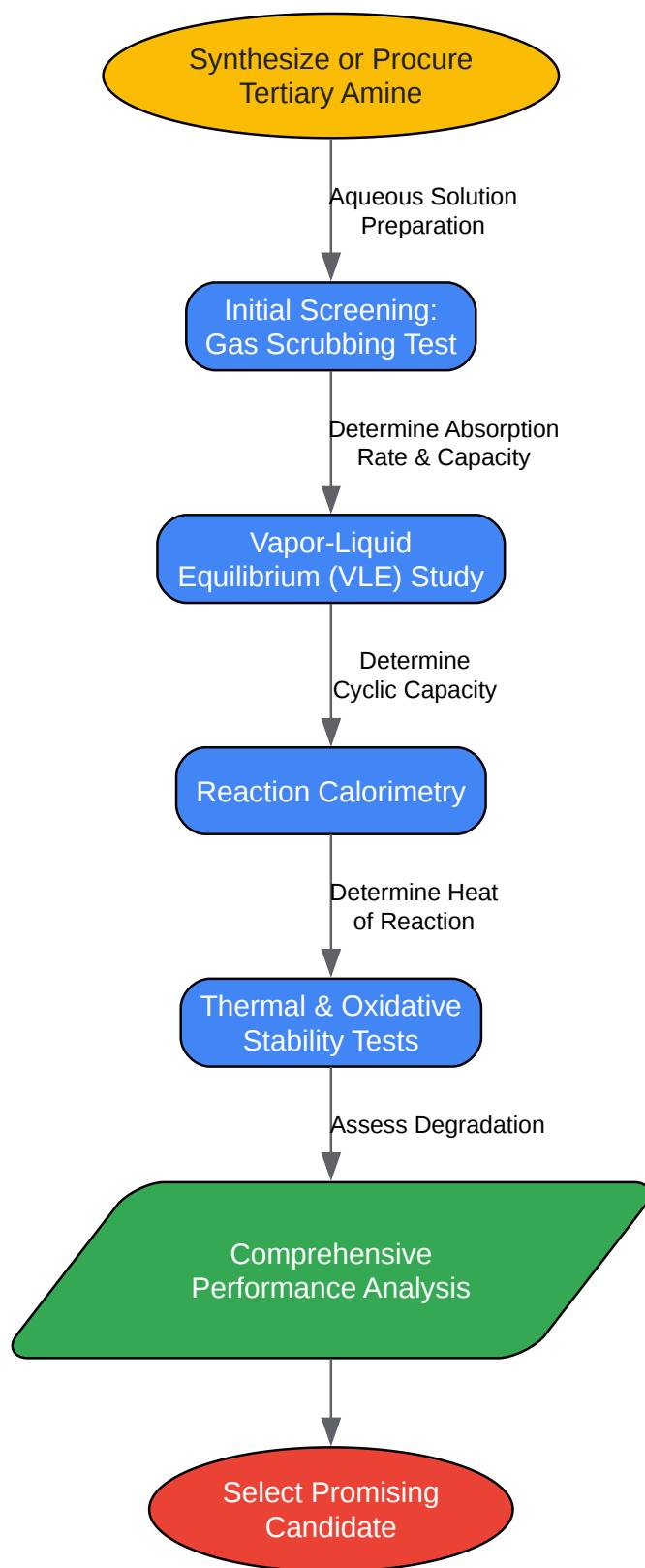


[Click to download full resolution via product page](#)

Caption: Reaction mechanism of  $\text{CO}_2$  with a tertiary amine in the presence of water.

## Experimental Workflow for Performance Evaluation

A systematic workflow is essential for a comprehensive evaluation of a new tertiary amine solvent.

[Click to download full resolution via product page](#)

Caption: A structured workflow for the comprehensive evaluation of tertiary amine performance.

## Conclusion and Future Outlook

Tertiary amines represent a promising class of solvents for CO<sub>2</sub> capture, offering the potential for significant reductions in regeneration energy compared to conventional primary and secondary amines. While their slower reaction kinetics have been a challenge, ongoing research into novel amine structures and blended systems is continuously pushing the boundaries of their performance. For researchers in this field, a thorough understanding of the key performance metrics and the application of rigorous experimental protocols are essential for the development of the next generation of cost-effective and efficient carbon capture technologies. The trade-off between absorption rate, capacity, and regeneration energy remains a central theme, and future innovations will likely focus on optimizing this balance.<sup>[8]</sup>

## References

- Chowdhury, F. A., Yamada, H., Higashii, T., Goto, K., & Onoda, M. (2013). CO<sub>2</sub> Capture by Tertiary Amine Absorbents: A Performance Comparison Study. *Industrial & Engineering Chemistry Research*, 52(24), 8334–8343. [\[Link\]](#)
- Xiao, M., Li, K., Liu, H., Chen, Z., & Zhu, W. (2020). CO<sub>2</sub> Capture With Absorbents of Tertiary Amine Functionalized Nano-SiO<sub>2</sub>. *Frontiers in Chemistry*, 8, 137. [\[Link\]](#)
- Li, Y., Liu, S., Liu, K., & Zhang, Z. (2023).
- Yamada, H., Chowdhury, F. A., Goto, K., & Higashii, T. (2013). Development of Novel Tertiary Amine Absorbents for CO<sub>2</sub> Capture. *Energy Procedia*, 37, 347–354. [\[Link\]](#)
- Chowdhury, F. A., Yamada, H., Higashii, T., Goto, K., & Onoda, M. (2013). CO<sub>2</sub> Capture by Tertiary Amine Absorbents: A Performance Comparison Study. *Industrial & Engineering Chemistry Research*. [\[Link\]](#)
- Einbu, A., Eide-Haugmo, I., & Cents, T. (2012). Stability of Structurally Varied Aqueous Amines for CO<sub>2</sub> Capture. *Industrial & Engineering Chemistry Research*, 51(28), 9631–9639. [\[Link\]](#)
- Mondal, M. K., & Samanta, A. (2017). Selection of Mixed Amines in the CO<sub>2</sub> Capture Process. *Processes*, 5(4), 51. [\[Link\]](#)
- Namjoshi, O. A. (2015). Thermal Degradation and Corrosion of Amines for CO<sub>2</sub> Capture.
- Littel, R. J., Versteeg, G. F., & Van Swaaij, W. P. M. (1992). Kinetics of CO<sub>2</sub> with primary and secondary amines in aqueous solutions—I. Zwitterion deprotonation kinetics for DEA and DIPA in aqueous blends of amines. *Chemical Engineering Science*, 47(8), 2027–2035. [\[Link\]](#)
- Didas, S. A., Choi, S., Chaikittisilp, W., & Jones, C. W. (2015). A Unified Approach to CO<sub>2</sub>-Amine Reaction Mechanisms. *Accounts of Chemical Research*, 48(10), 2680–2687. [\[Link\]](#)
- Chen, X. (2012). Amine solvent development for carbon dioxide capture.

- Tanthana, J., & Tontiwachwuthikul, P. (2014). CO<sub>2</sub> absorption rate and capacity for MAPA promoted tertiary amines. *Energy Procedia*, 63, 1240–1247. [\[Link\]](#)
- Rossi, F., Giglio, E., De Guido, G., & Amelio, M. (2023). Experimental Test and Modeling Validation for CO<sub>2</sub> Capture with Amine Solvents in a Pilot Plant. *Energies*, 16(13), 5129. [\[Link\]](#)
- Eslami, A., Farsani, H. M., & Zendehboudi, S. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO<sub>2</sub> Absorption Process. *Sustainability*, 15(21), 15392. [\[Link\]](#)
- Peter, I., & Lang, P. (2017). Comparison of Different Amine Solvents for the Absorption of CO<sub>2</sub>. *Chemical Engineering Transactions*, 61, 1069–1074. [\[Link\]](#)
- Littel, R. J., van Swaaij, W. P. M., & Versteeg, G. F. (1990). Kinetics of Carbon Dioxide with Tertiary Amines in Aqueous Solution. *AIChE Journal*, 36(11), 1633–1640. [\[Link\]](#)
- Ali, M., & Shah, M. S. (2017). Thermal degradation rates of different amines. *International Journal of Greenhouse Gas Control*, 63, 266–275. [\[Link\]](#)
- Kumar, A., & Lee, K. (2022). Mechanism of reaction of CO<sub>2</sub> with (a) primary- or secondary- amines in the absence of water and (b) tertiary amines in the presence of water.
- Aghel, B., Janati, S., Ghaedi, M., & Agarwal, S. (2022). Advantages and disadvantages of amine-based technology for CO<sub>2</sub> capture. *Environmental Science and Pollution Research*, 29(44), 66147–66168. [\[Link\]](#)
- Ahmed, S., El-Sayed, E., & El-Naas, M. H. (2022). Energy-Efficient Amine Regeneration for Absorption-Based Carbon Capture: Kinetic Studies for CO<sub>2</sub> Mineralization. *SPE Annual Technical Conference and Exhibition*. [\[Link\]](#)
- Kim, Y. E., Lim, J. A., & Park, J. M. (2013). Comparison of carbon dioxide absorption in aqueous MEA, DEA, TEA, and AMP solutions.
- Mailhol, D., & Bouallou, C. (2021). Effects of Composition, Structure of Amine, Pressure and Temperature on CO<sub>2</sub> Capture Efficiency and Corrosion of Carbon Steels. *Chemical Engineering Transactions*, 96, 109–114. [\[Link\]](#)
- Ahmed, S., El-Sayed, E., & El-Naas, M. H. (2022).
- An, Y., & Li, Y. (2023). Experimental Study on the Performance of An MEA Alcoholamine Absorber for Flue Gas CO<sub>2</sub> Capture.
- Ahmed, S., El-Sayed, E., & El-Naas, M. H. (2022).
- Gao, H., Bai, H., & He, C. (2017). A comparative kinetics study of CO<sub>2</sub> absorption into aqueous DEEA/MEA and DMEA/MEA blended solutions. [Request PDF](#). [\[Link\]](#)
- Peter, I., & Lang, P. (2017). Comparison of Different Amine Solvents for the Absorption of CO<sub>2</sub>.
- Veneman, R., Deutz, S., & de Groot, M. T. (2012). Evaluating Regeneration Options of Solid Amine Sorbent for CO<sub>2</sub> Removal. *Industrial & Engineering Chemistry Research*, 51(43), 14236–14245. [\[Link\]](#)

- Conway, W., Wang, X., Fernandes, D., Burns, R., Lawrence, G., Ma, C., & Puxty, G. (2015). CO<sub>2</sub> Absorption Into Aqueous Amine Blended Solutions Containing Monoethanolamine (MEA), N,N-dimethylethanolamine (DMEA), N,N-diethylethanolamine (DEEA) and 2-amino-2-methyl-1-propanol (AMP) for Post Combustion Capture Processes. *Chemical Engineering Journal*, 266, 149–160. [\[Link\]](#)
- Li, Y., Liu, S., Liu, K., & Zhang, Z. (2023).
- Al-Ghouleh, M. A., & Bairq, Z. A. S. (2023). Effect of Different Amine Solutions on Performance of Post-Combustion CO<sub>2</sub> Capture. *Sustainability*, 15(18), 13812. [\[Link\]](#)
- Aghel, B., Janati, S., Ghaedi, M., & Agarwal, S. (2022). Amine-Based Solvents and Additives to Improve the CO<sub>2</sub> Capture Processes: A Review. *Applied Sciences*, 12(19), 9579. [\[Link\]](#)

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [mdpi.com](https://mdpi.com) [mdpi.com]
- 3. CO<sub>2</sub> Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO<sub>2</sub> - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 4. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 5. Selection of Mixed Amines in the CO<sub>2</sub> Capture Process [mdpi.com]
- 6. [ris.utwente.nl](https://ris.utwente.nl) [ris.utwente.nl]
- 7. [aidic.it](https://aidic.it) [aidic.it]
- 8. Comparative Review for Enhancing CO<sub>2</sub> Capture Efficiency with Mixed Amine Systems and Catalysts - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 9. [mdpi.com](https://mdpi.com) [mdpi.com]
- 10. [researchgate.net](https://researchgate.net) [researchgate.net]
- 11. [researchgate.net](https://researchgate.net) [researchgate.net]
- 12. [researchgate.net](https://researchgate.net) [researchgate.net]
- 13. [mdpi.com](https://mdpi.com) [mdpi.com]

- 14. ris.utwente.nl [ris.utwente.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. onepetro.org [onepetro.org]
- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Tertiary Amines for CO2 Capture Performance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090873#a-comparative-analysis-of-tertiary-amines-for-co2-capture-performance>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)